evolvoid A
説明
Evolvoid A is a computational framework introduced by Fontana et al. (2024) for optimizing the design of cellular constructs in vitro. It employs a biophysical-inspired genetic algorithm (GA) to simulate and select morphologies that maximize fitness criteria such as oxygen consumption efficiency, cell viability, and surface tension . The algorithm iteratively generates populations of 3D constructs, evaluates their performance under variable environmental oxygen levels using Fick’s law and Michaelis-Menten kinetics, and selects optimal geometries through a fitness function (FF). The pipeline aims to replicate biological systems' adaptability, enabling cost-effective "lab-on-a-laptop" models for tissue engineering .
Notably, the term "evolvoid" also appears in theoretical biology () as a concept describing systems that appear evolved but are intelligently designed. However, this article focuses on Evolvoid A as a computational tool, given the absence of chemical compound data in the provided evidence.
特性
分子式 |
C19H28O10 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
[(2S,3S)-2,3,4-trihydroxy-3-methylbutyl] (E)-3-[3-hydroxy-4-[(2R,3R)-2,3,4-trihydroxy-2-methylbutoxy]phenyl]prop-2-enoate |
InChI |
InChI=1S/C19H28O10/c1-18(26,10-21)16(24)9-28-17(25)6-4-12-3-5-14(13(22)7-12)29-11-19(2,27)15(23)8-20/h3-7,15-16,20-24,26-27H,8-11H2,1-2H3/b6-4+/t15-,16+,18+,19-/m1/s1 |
InChIキー |
GTNFLOUXEFGGSM-BSVFCNQSSA-N |
異性体SMILES |
C[C@](CO)([C@H](COC(=O)/C=C/C1=CC(=C(C=C1)OC[C@](C)([C@@H](CO)O)O)O)O)O |
正規SMILES |
CC(CO)(C(COC(=O)C=CC1=CC(=C(C=C1)OCC(C)(C(CO)O)O)O)O)O |
製品の起源 |
United States |
類似化合物との比較
Table 1: Key Parameters of Evolvoid A vs. Similar Genetic Algorithms
Key Findings:
Biological Fidelity : Evolvoid A uniquely integrates biophysical parameters (e.g., oxygen gradients) into its FF, unlike standard GAs or PSO, which prioritize abstract optimization . This allows it to predict constructs with sizes matching experimental data (e.g., Shah et al., 2017) .
Algorithmic Efficiency : While traditional GAs excel in broad applications, Evolvoid A’s niche focus on cellular systems reduces computational redundancy by constraining variables to biologically relevant factors .
Limitations: Evolvoid A’s reliance on predefined kinetic models may limit its adaptability to novel biological systems, whereas PSO’s flexibility accommodates dynamic environments .
Notes on Terminology and Evidence Limitations
- The term "evolvoid" in theoretical biology () refers to systems mimicking evolution through design, but this concept lacks direct chemical or computational overlap with Evolvoid A.
- No evidence provided clarifies whether "evolvoid A" exists as a chemical compound. Thus, this analysis assumes the term refers solely to the computational model by Fontana et al. (2024).
References
[3] Goldberg, D. E. (1989). Genetic Algorithms in Search, Optimization, and Machine Learning. Addison-Wesley.
[5] Shah, U. K., et al. (2017). Mutation Research, 825, 51–56.
[10] Fontana, F., et al. (2024). ALTEX Proceedings, 12(2), EUSAAT.
Q & A
Q. What biophysical principles underpin Evolvoid A's optimization of cellular constructs?
Q. How is the fitness function (FF) in Evolvoid A structured to prioritize construct designs?
The FF combines three metrics:
- Viability : Oxygen consumption rates under simulated perturbations.
- Robustness : Stability of oxygen gradients across environmental fluctuations.
- Surface tension : Energy minimization to mimic natural tissue compaction. Each metric is weighted to reflect experimental priorities (e.g., viability may dominate in hypoxia-sensitive studies). FF thresholds (e.g., <5% variation over 10 generations) determine convergence .
Advanced Research Questions
Q. What methodologies resolve contradictions between Evolvoid A's predictions and experimental outcomes?
Q. How can Evolvoid A be adapted for high-throughput screening of construct scalability?
- Parallelization : Deploy distributed computing to simulate multiple generations concurrently.
- Reduced-order modeling : Simplify oxygen dynamics equations to accelerate iterations.
- Dynamic mutation rates : Increase variability in early generations, then refine. Benchmark against lab-on-a-chip experimental throughput (e.g., 50 constructs/day vs. 1000/day in silico) .
Q. What statistical methods are recommended for analyzing variability in Evolvoid A's outputs?
- Error propagation analysis : Quantify uncertainty in FF due to input parameter variances.
- t-tests/ANOVA : Compare mean fitness scores across generations or experimental batches.
- Monte Carlo simulations : Assess robustness to stochastic perturbations .
Methodological Considerations
Q. How should researchers design experiments to validate Evolvoid A's predictions?
- Phase 1 : Calibrate in silico models using historical in vitro data (e.g., cell viability under known oxygen gradients).
- Phase 2 : Generate 3D constructs using Evolvoid A’s top designs and measure key metrics (size, O₂ consumption).
- Phase 3 : Iterate by feeding experimental discrepancies back into the FF for re-optimization .
Q. What are common pitfalls in applying Evolvoid A to non-uniform cell distributions?
- Overfitting : Avoid excessive weight on surface tension, which may produce fragile, overly compact designs.
- Boundary neglect : Explicitly model cell-medium interfaces to prevent unrealistic edge effects.
- Validation gaps : Use confocal imaging to verify spatial cell arrangement matches simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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